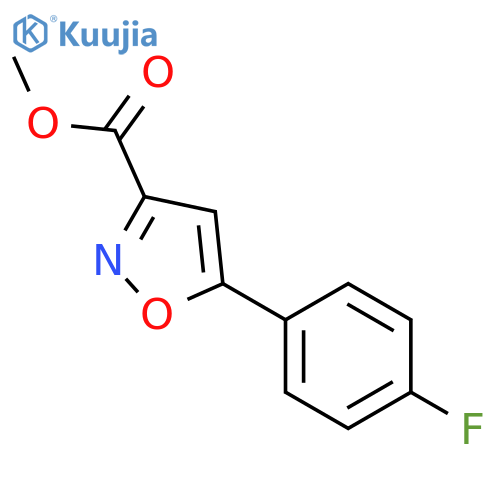

Cas no 517870-16-5 (methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate)

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 5-(4-氟苯基)异噁唑-3-羧酸甲酯

- methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

- methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate

- 5-(4-Fluoro-phenyl)-isoxazole-3-carboxylic acid methyl ester

- STK775640

- SY267633

- methyl5-(4-fluorophenyl)isoxazole-3-carboxylate

- 3-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-, methyl ester

- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, AldrichCPR

- AKOS001689628

- methyl 5-(4-fluorophenyl)-3-isoxazolecarboxylate

- MFCD03778969

- EN300-198752

- CCG-309972

- DTXSID601182891

- CS-0302041

- SCHEMBL19814196

- NBLMSLSUZWYTFT-UHFFFAOYSA-N

- 517870-16-5

- F2161-0009

-

- MDL: MFCD03778969

- インチ: 1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3

- InChIKey: NBLMSLSUZWYTFT-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C1=C([H])C(C(=O)OC([H])([H])[H])=NO1

計算された属性

- せいみつぶんしりょう: 221.04882128g/mol

- どういたいしつりょう: 221.04882128g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 2.3

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 25

- セキュリティの説明: 45

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB201304-500 mg |

Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate; . |

517870-16-5 | 500 mg |

€39.30 | 2023-07-20 | ||

| Life Chemicals | F2161-0009-0.25g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 95%+ | 0.25g |

$233.0 | 2023-09-06 | |

| Enamine | EN300-198752-5.0g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 5.0g |

$2110.0 | 2023-07-09 | ||

| Life Chemicals | F2161-0009-10g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 95%+ | 10g |

$1088.0 | 2023-09-06 | |

| Life Chemicals | F2161-0009-2.5g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 95%+ | 2.5g |

$518.0 | 2023-09-06 | |

| Enamine | EN300-198752-2.5g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 2.5g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-198752-1g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 1g |

$728.0 | 2023-09-16 | ||

| Enamine | EN300-198752-0.1g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 0.1g |

$640.0 | 2023-09-16 | ||

| Enamine | EN300-198752-10g |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

517870-16-5 | 10g |

$3131.0 | 2023-09-16 | ||

| eNovation Chemicals LLC | Y1197246-5g |

Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate |

517870-16-5 | 95% | 5g |

$1650 | 2025-02-21 |

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate 関連文献

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylateに関する追加情報

Methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS No. 517870-16-5): A Comprehensive Overview

Methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS No. 517870-16-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the oxazole class of molecules, which are known for their broad spectrum of biological interactions. The presence of a fluorophenyl substituent in its structure enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.

The chemical structure of methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate consists of an oxazole ring fused with a carboxylate group and a fluorinated aromatic ring. This arrangement imparts specific electronic and steric properties that can influence its interactions with biological targets. The fluorine atom in the 4-fluorophenyl moiety is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules.

In recent years, there has been a growing interest in oxazole derivatives as potential therapeutic agents. Oxazoles are five-membered heterocycles containing one oxygen and two carbon atoms, and they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorophenyl group into the oxazole core further modulates its pharmacological effects, making it an attractive candidate for further investigation.

One of the most compelling aspects of methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate is its potential as a lead compound for the development of novel drugs. Researchers have been exploring its biological activity by evaluating its interactions with various enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other targets relevant to cancer therapy. These findings align with the broader trend in medicinal chemistry towards designing molecules with multiple functional groups to enhance their therapeutic potential.

The synthesis of methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include the formation of the oxazole ring followed by functionalization with the fluorophenyl substituent and the carboxylate group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the oxazole core.

The role of computational chemistry in the study of methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate cannot be overstated. Molecular modeling techniques have been used to predict the binding modes of this compound with potential biological targets. These simulations provide valuable insights into the interactions between the molecule and its targets, helping to guide the design of more effective derivatives.

In addition to its pharmaceutical applications, methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate has shown promise in material science. Its unique structural features make it a suitable candidate for developing novel materials with specific optical and electronic properties. For instance, researchers have explored its use in organic light-emitting diodes (OLEDs) due to its ability to undergo efficient energy transfer and emission.

The future directions for research on methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate are multifaceted. Further investigation into its biological activity is warranted to identify new therapeutic applications. Additionally, exploring synthetic pathways that improve yield and sustainability will be crucial for large-scale production. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize the potential of this compound.

In conclusion, methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS No. 517870-16-5) is a versatile compound with significant implications in pharmaceutical chemistry and material science. Its unique structure and functional groups make it an attractive scaffold for drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing various scientific and medical challenges.

517870-16-5 (methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate) 関連製品

- 2034393-81-0(N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-(1H-indol-3-yl)acetamide)

- 2843-17-6(Bromopivalic Acid)

- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)

- 1083274-67-2(4-cyclopropyl-1,3-thiazole-2-carboxylic acid)

- 1782209-06-6(1-Naphthalenecarboxylic acid, 8-bromo-6-hydroxy-, methyl ester)

- 2171929-25-0(2-(1-methoxyethyl)-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)

- 2291028-19-6(methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)

- 99724-17-1(dimethyl[(pyrrolidin-3-yl)methyl]amine)

- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)

- 5493-45-8(diglycidyl 1,2-cyclohexanedicarboxylate)